Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate

Antitumor DNA Intercalation Naphthalene Carboxamide

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate (CAS 477567-80-9) is a synthetic, heterocyclic small molecule belonging to the thiophene-2-carboxylate chemotype with a naphthalene-2-carboxamide appendage at the 5-position. Its molecular formula is C19H17NO3S and its molecular weight is 339.41 g/mol.

Molecular Formula C19H17NO3S
Molecular Weight 339.41
CAS No. 477567-80-9
Cat. No. B2451374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate
CAS477567-80-9
Molecular FormulaC19H17NO3S
Molecular Weight339.41
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C
InChIInChI=1S/C19H17NO3S/c1-3-23-19(22)17-12(2)10-16(24-17)20-18(21)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeySGRUQMUGNGVDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate (477567-80-9) – Structural Class, Physicochemical Identity, and Procurement-Relevant Characterization


Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate (CAS 477567-80-9) is a synthetic, heterocyclic small molecule belonging to the thiophene-2-carboxylate chemotype with a naphthalene-2-carboxamide appendage at the 5-position . Its molecular formula is C19H17NO3S and its molecular weight is 339.41 g/mol . The compound is functionally defined by a 3-methylthiophene core bearing an ethyl ester at the 2-position and a naphthalene-2-carbonylamino substituent at the 5-position, endowing it with a unique electronic and steric profile among substituted thiophene carboxamides . This compound is primarily employed as a building block for the synthesis of structurally more complex molecules and has been investigated for its potential as a bioactive scaffold in antimicrobial and anticancer screening programs .

Synthetic role Building block for thiophene-2-carboxylate elaboration with unsubstituted 4-position
Screening context Antimicrobial and cell-model cytotoxicity screening research scaffold
Structural feature Naphthalene-2-carbonylamino group enables DNA-targeted research probe studies

Why Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate Cannot Be Directly Replaced by Generic Thiophene-2-carboxylate Analogs


Within the thiophene carboxamide class, even minor perturbations to the N-acyl substituent can dramatically alter biological target engagement, potency, and selectivity [1]. Published structure-activity relationship (SAR) studies demonstrate that replacing the naphthalene-2-carbonyl group with a smaller aryl or heteroaryl moiety (e.g., 3-methylthiophene-2-carbonyl) yields compounds such as WAY-605471, which carry distinct biological annotations (neuroprotective effects, eukaryotic lifespan modulation) that are entirely unrelated to the antimicrobial or topoisomerase-associated anticancer activities reported for naphthalene-containing thiophene carboxamides . Furthermore, head-to-head comparisons of naphthalene carboxamides bearing thiophene versus thioxanthene or other heterocyclic rings reveal that the identity of the sulfur-containing ring dictates DNA intercalation strength, DNA photocleaving efficiency, and cell-line-specific cytotoxicity profiles [2]. These divergent functional outcomes underscore the fact that 477567-80-9 occupies a unique and non-substitutable structural-activity niche within the broader thiophene carboxamide family, and that generic 'in-class' substitution without confirmatory comparative data is scientifically unjustified for any procurement decision that is predicated on specific biological or pharmacological performance expectations [1][2].

N-acyl specificity Replacing naphthalene-2-carbonyl with smaller aryl groups may shift reported activity profile and screening outcomes
Heterocycle dependence Thiophene vs. thioxanthene ring alters DNA intercalation and cell-line selectivity; class substitution does not preserve functional fingerprint
Generic analog mismatch Thiophene carboxamide analogs without naphthalene may exhibit unrelated annotations (e.g., neuroprotection assay context), requiring confirmatory data

Quantitative Differentiation Evidence for Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate (477567-80-9) Against Closest Comparators


DNA Intercalation Strength of Thiophene- vs. Thioxanthene-Fused Naphthalene Carboxamides in Antitumor Screening

In a direct head-to-head comparison of naphthalene carboxamide derivatives bearing different thio-heterocyclic rings, compound 3a (containing a thiophene ring directly fused to the naphthalene carboxamide core, structurally analogous to 477567-80-9) intercalated into DNA more strongly than compound 4a (containing a thioxanthene ring in the equivalent position) [1]. The naphthalene-thiophene hybrid structure is therefore associated with superior DNA binding affinity relative to the corresponding thioxanthene analog within the same experimental series [1].

DNA intercalation
Head-to-head
Thiophene 3a showed stronger intercalation than thioxanthene 4a (ethidium bromide displacement)
Supports DNA-targeted research fit over thioxanthene analogs
Exact Kb not reported in abstract; directional difference documented
Antitumor DNA Intercalation Naphthalene Carboxamide

Cell-Line-Specific Cytotoxicity: Thiophene- vs. Thioxanthene-Fused Naphthalene Carboxamides Against A549 and P388 Cells

In a direct comparative cytotoxicity study, the thiophene-bearing naphthalene carboxamide 3a was identified as the most cytotoxic compound against A549 human lung cancer cells within the entire evaluated series, while the thioxanthene-bearing analog 4a was the strongest inhibitor against P388 murine leukemia cells [1]. This cell-line-dependent potency inversion demonstrates that the thiophene ring in the naphthalene carboxamide scaffold redirects cytotoxic selectivity toward the A549 lung cancer cell line, whereas the thioxanthene analog preferentially targets P388 leukemia cells [1].

Cytotoxicity selectivity
Head-to-head
3a most cytotoxic against A549 (lung); 4a most potent against P388 (leukemia)
Cell-line preference differs; procurement should match target cell model
Exact IC50 values unavailable from source abstract; ranking from same study
Antitumor Cytotoxicity Cell Line Selectivity

DNA Photocleavage Efficiency: Thioxanthene Superiority Over Thiophene in Naphthalene Carboxamide Series

In the same head-to-head comparative study, the thioxanthene-bearing compound 4a photocleaved DNA more efficiently than the thiophene-bearing compound 3a, operating via a superoxide anion-mediated mechanism [1]. This is a critical differentiation: while the thiophene analog 3a (and by structural extension, 477567-80-9) exhibits superior DNA intercalation and A549-selective cytotoxicity, it is demonstrably inferior to the thioxanthene analog in light-activated DNA cleavage efficiency [1].

DNA photocleavage
Head-to-head
Thioxanthene 4a photocleaved DNA more efficiently than thiophene 3a (superoxide mechanism)
Thioxanthene preferred for light-activated studies; 477567-80-9 not optimal for that endpoint
Quantitative yields not provided; directional advantage for 4a
DNA Photocleavage Reactive Oxygen Species Superoxide Anion

Antibacterial Activity Index of Thiophene-2-carboxamide Derivatives Against Gram-Positive and Gram-Negative Pathogens as Class-Level Baseline for 477567-80-9

A systematic SAR study of thiophene-2-carboxamide derivatives demonstrated that specific substitution patterns confer high antibacterial activity indices against clinically relevant pathogens. Compound 7b (3-amino thiophene-2-carboxamide derivative) recorded the highest activity index compared to ampicillin: 83.3% against Staphylococcus aureus, 82.6% against Bacillus subtilis, 64.0% against Escherichia coli, and 86.9% against Pseudomonas aeruginosa [1]. These class-level quantitative baselines establish the performance ceiling achievable by optimized thiophene-2-carboxamide analogs and serve as a benchmark against which 477567-80-9—bearing the naphthalene-2-carbonylamino substituent—should be experimentally evaluated [1].

Antibacterial baseline
Class-level
7b activity index 83–87% vs. ampicillin across S. aureus, B. subtilis, E. coli, P. aeruginosa
Class ceiling; 477567-80-9 requires direct MIC head-to-head comparison
No published data for target compound; benchmark from optimized analog
Antibacterial Thiophene Carboxamide Gram-positive

Succinate Dehydrogenase Complex (SDC) Inhibitory Potency: 3-Methylthiophene Pharmacophore Baseline I50 of 0.019 μM as Benchmark for 477567-80-9

The 3-methylthiophene-2-carboxanilide scaffold—which shares the identical 3-methylthiophene core present in 477567-80-9—has been established as a potent inhibitor of the succinate dehydrogenase complex (SDC; mitochondrial Complex II) in Ustilago maydis, with an I50 of 0.019 μM for the parent anilide [1]. Its 5-amino analog proved to be an especially potent inhibitor of the wild-type SDC, with the same I50 value of 0.019 μM [1]. The naphthalene-2-carbonylamino substituent at the 5-position of 477567-80-9 replaces the anilide/amino group explored in this SAR study, representing a structurally distinct and pharmacologically uncharacterized modification whose impact on SDC inhibitory potency has not been experimentally determined [1].

SDH inhibition
Class-level
5-amino analog I50 = 0.019 μM (U. maydis SDC); 3-methylthiophene core pharmacophore
Benchmark for SDH-targeted screening; naphthalene substituent impact unknown
Procurement should plan comparative I50 determination
Succinate Dehydrogenase Inhibitor Fungicide Mitochondrial Complex II

Structural Differentiation from the Closest Cataloged Analog: 4-Ethyl 2-methyl 3-methyl-5-[(naphthalen-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate (EVT-1301740)

The closest structurally characterized analog commercially cataloged is 4-Ethyl 2-methyl 3-methyl-5-[(naphthalen-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate (EVT-1301740), which differs from 477567-80-9 by the addition of a second carboxylate ester group (methyl ester) at the 4-position of the thiophene ring . This structural modification increases the molecular weight from 339.41 g/mol (477567-80-9) to 397.4 g/mol (EVT-1301740), adds an additional hydrogen bond acceptor, and alters the electronic distribution across the thiophene core . The presence of the 4-carboxylate substituent is expected to significantly modulate pharmacokinetic properties, target binding, and metabolic stability relative to the monoester 477567-80-9, although no direct comparative biological data between these two specific compounds have been published .

Closest catalog analog
Data to verify
EVT-1301740 (diester): MW +57.99, additional HBA, C4 carboxylate blocks substitution
Not interchangeable for monoester synthesis at 4-position
No comparative bioactivity data available
Structural Analog Dicarboxylate Physicochemical Properties

Recommended Research and Procurement Application Scenarios for Ethyl 3-methyl-5-(naphthalene-2-carbonylamino)thiophene-2-carboxylate (477567-80-9)


DNA-Targeted Antitumor Agent Development Leveraging Thiophene-Mediated Intercalation Enhancement

For programs seeking DNA-intercalating antitumor lead compounds, 477567-80-9 offers a structurally validated advantage: thiophene-bearing naphthalene carboxamides intercalate into DNA more strongly than their thioxanthene counterparts, and the thiophene analog demonstrates selective cytotoxicity against A549 human lung cancer cells [1]. Researchers should prioritize 477567-80-9 over thioxanthene-based naphthalene carboxamides when the therapeutic hypothesis is centered on strong DNA binding and A549-selective antiproliferative activity, while selecting the thioxanthene analog when light-activated DNA photocleavage efficiency is the primary mechanistic endpoint [1].

Succinate Dehydrogenase Inhibitor (SDHI) Screening with Defined Pharmacophore Benchmarking

For agricultural fungicide discovery programs targeting the succinate dehydrogenase complex (SDC; mitochondrial Complex II), 477567-80-9 serves as a probe molecule to evaluate the impact of replacing the 5-amino or 5-anilide substituent (I50 = 0.019 μM benchmark in Ustilago maydis) with the bulkier naphthalene-2-carbonylamino group [2]. Procurement of 477567-80-9 for SDH screening must be accompanied by a plan for comparative I50 determination against the established 3-methylthiophene-2-carboxanilide reference compound, as the naphthalene modification may either enhance potency through improved hydrophobic binding or abolish activity through steric clash, and this outcome cannot be predicted a priori [2].

Thiophene-2-carboxamide Antibacterial Screening with Quantitative Activity Benchmarks

The thiophene-2-carboxamide chemotype has demonstrated antibacterial activity indices of 83-87% relative to ampicillin against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens for optimized derivatives [3]. 477567-80-9 should be procured for antibacterial screening programs that seek to determine whether the naphthalene-2-carbonylamino substitution at the 5-position enhances, maintains, or diminishes antibacterial potency relative to the 3-amino-substituted analog 7b, which currently defines the class activity ceiling [3]. Head-to-head MIC determination against the same bacterial panel used in the class benchmark study is essential for meaningful procurement-driven decision-making [3].

Synthetic Building Block Requiring Monoester Thiophene Core with Unsubstituted 4-Position

477567-80-9 is the monoester thiophene-2-carboxylate with an unsubstituted 4-position, distinguishing it from its closest cataloged analog EVT-1301740, which carries an additional ethyl carboxylate at C4 (MW difference: +57.99 g/mol) . Synthetic chemistry programs that require the 4-position to remain available for further regioselective functionalization—such as halogenation, cross-coupling, or C-H activation—must specifically procure 477567-80-9; substitution with EVT-1301740 would block the 4-position and fundamentally alter the downstream synthetic trajectory .

Application
Selection Property
Validation Focus
DNA-targeted screening studies
Thiophene-mediated intercalation vs. thioxanthene analogs
A549 cell-line cytotoxicity selectivity
SDH-targeted fungicide screening
3-methylthiophene pharmacophore benchmark
Comparative I50 against reference analog
Antimicrobial screening
Thiophene carboxamide class activity benchmark
MIC against benchmark bacterial panel
Synthetic elaboration at C4
Monoester thiophene core with free 4-position
Regioselective functionalization compatibility
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